molecular formula C19H20N2O2S B2862959 1-(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxypropan-1-one CAS No. 851864-28-3

1-(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxypropan-1-one

Cat. No.: B2862959
CAS No.: 851864-28-3
M. Wt: 340.44
InChI Key: MYKAEFIROSUYOL-UHFFFAOYSA-N
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Description

1-(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxypropan-1-one is a synthetic organic compound featuring a 4,5-dihydroimidazole ring fused to a propan-1-one backbone. The molecule is substituted at two critical positions:

  • Position 2 of the propan-1-one moiety: A phenoxy (C₆H₅O-) group, contributing to aromatic interactions and moderate solubility .

Properties

IUPAC Name

1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-15(23-17-10-6-3-7-11-17)18(22)21-13-12-20-19(21)24-14-16-8-4-2-5-9-16/h2-11,15H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKAEFIROSUYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN=C1SCC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301328335
Record name 1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxypropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816503
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851864-28-3
Record name 1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxypropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxypropan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, analyzing various studies and findings that highlight its significance in therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of functional groups:

  • Imidazole ring : Known for its biological activity and ability to interact with various molecular targets.
  • Benzylthio group : Imparts nucleophilic properties that can influence enzyme activity.
  • Phenoxy group : Involved in nucleophilic substitution reactions, which can modify the compound's reactivity.

The molecular formula is C18H18N2O2SC_{18}H_{18}N_2O_2S, indicating a complex structure conducive to diverse chemical interactions.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The benzylthio group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
  • Receptor Binding : The imidazole ring may interact with metal ions or other active sites in biological pathways, modulating their function.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance:

  • A study involving derivatives of benzylthio compounds demonstrated cytotoxic effects against various cancer cell lines (e.g., HeLa, MCF-7) with IC50 values significantly lower than established drugs like sorafenib .
CompoundCell LineIC50 (µM)
5dHeLa0.37
5gHeLa0.73
5kHeLa0.95
SorafenibHeLa7.91

Flow cytometry analysis revealed that these compounds induced apoptotic cell death and blocked the cell cycle at the sub-G1 phase .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies suggest that similar benzylthio derivatives exhibit broad-spectrum antibacterial activities against various pathogens. The specific mechanisms may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented, where they modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators. This suggests a promising avenue for further investigation into the therapeutic use of this compound in inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Anticancer Screening : A series of benzylthio derivatives were synthesized and tested against multiple cancer cell lines. The findings indicated significant cytotoxicity and apoptosis induction in treated cells.
  • Antimicrobial Testing : Compounds were assessed for their ability to inhibit bacterial growth, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
  • In Vivo Studies : Animal models have been used to evaluate the efficacy and safety profile of these compounds, revealing promising results in seizure models and potential for use as anticonvulsants .

Future Directions

Future research should focus on:

  • Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and purity.
  • Mechanistic Studies : Further elucidating the specific molecular targets and pathways affected by the compound.
  • Clinical Trials : Evaluating safety and efficacy in human subjects to establish therapeutic potential.

Comparison with Similar Compounds

Structural Features and Modifications

The following table compares key structural differences and their implications:

Compound Name Core Structure Key Substituents Potential Impact of Modifications Reference
1-(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxypropan-1-one (Target) 4,5-Dihydroimidazole + ketone Benzylsulfanyl (C₆H₅CH₂S-), phenoxy (C₆H₅O-) Balanced hydrophobicity; phenoxy may enhance aromatic binding.
1-{2-[(3-Fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}-2-phenoxypropan-1-one 4,5-Dihydroimidazole + ketone 3-Fluorobenzylsulfanyl (3-F-C₆H₄CH₂S-), phenoxy Fluorine increases electronegativity, potentially improving metabolic stability and lipophilicity.
2-{2-[4-(4-Fluorobenzylidene)-2-(4-fluorophenyl)-5-oxo-4,5-dihydroimidazol-1-yl)acetyl}-... [3] Pyrazolone + dihydroimidazole Fluorobenzylidene, acetylpyrazole Pyrazolone core enhances polarity; fluorinated groups may boost anti-inflammatory activity.
1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one Dihydroimidazolone Isopropylphenyl (C₆H₄C₃H₇), sulfanyl (SH) Isopropyl group increases steric bulk; sulfanyl may reduce stability under oxidative conditions.
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-morpholin-4-ylpropan-1-one Benzimidazole + ketone 6-methylbenzimidazolylsulfanyl, morpholine Morpholine improves aqueous solubility; benzimidazole enhances planar binding interactions.

Physicochemical Properties

  • Lipophilicity: The benzylsulfanyl and phenoxy groups in the target compound likely confer moderate lipophilicity (logP ~3.5–4.0), balancing membrane permeability and solubility.
  • Solubility: Morpholine-substituted analogs () exhibit enhanced aqueous solubility (>50 mg/mL) compared to phenoxy derivatives (<10 mg/mL) due to morpholine’s hydrophilic nature .
  • Metabolic Stability : Fluorinated analogs () are predicted to resist oxidative degradation, extending half-life in vivo .

Research Findings and Gaps

  • Anti-Inflammatory Potential: Structural similarities to pyrazolone derivatives () suggest the target compound may inhibit cyclooxygenase (COX) or lipoxygenase (LOX) pathways, though experimental validation is needed.
  • Synthetic Challenges : Hydrothermal methods (used for imidazole derivatives in ) could optimize yield and purity for the target compound .
  • Unanswered Questions : The role of the dihydroimidazole ring in receptor binding and the impact of sulfanyl groups on redox sensitivity remain unexplored.

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